1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxybenzyl group attached to the indole core, which is further functionalized with a carbaldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the condensation of 3-methoxybenzylamine with indole-3-carboxaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(3-Methoxybenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Methoxybenzyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological pathways involving indole derivatives.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxybenzyl group may enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde
- 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde
- 1-(3-Methoxyphenyl)-1H-indole-3-carbaldehyde
Comparison: 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde is unique due to the position of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVNBQTVLWMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407363 | |
Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261637-72-3 | |
Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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